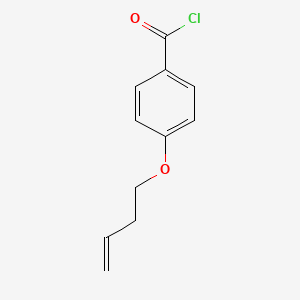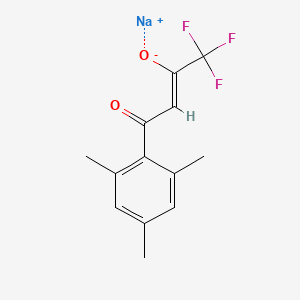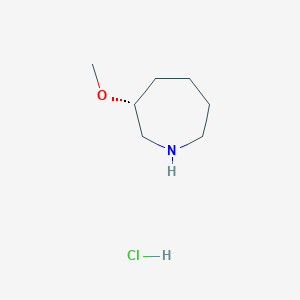
(R)-3-Methoxyazepane hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-3-Methoxyazepane hydrochloride is a chemical compound that belongs to the class of azepanes, which are seven-membered heterocyclic compounds containing nitrogen
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Methoxyazepane hydrochloride typically involves the reaction of ®-3-Methoxyazepane with hydrochloric acid. The process can be carried out under controlled conditions to ensure the desired stereochemistry and purity of the product. One common method involves the use of an alcoholic solvent, such as methanol or ethanol, and an organic base like sodium ethylate or potassium tert-butoxide .
Industrial Production Methods
In an industrial setting, the production of ®-3-Methoxyazepane hydrochloride may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product in a pure form suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
®-3-Methoxyazepane hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where the methoxy group or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
®-3-Methoxyazepane hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various chemical products and intermediates .
Wirkmechanismus
The mechanism of action of ®-3-Methoxyazepane hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to ®-3-Methoxyazepane hydrochloride include other azepane derivatives and related heterocyclic compounds, such as:
- ®-3-Amino piperidine hydrochloride
- Pyrrolidine derivatives
- Piperidine derivatives
Uniqueness
What sets ®-3-Methoxyazepane hydrochloride apart from these similar compounds is its specific stereochemistry and functional groups, which can impart unique chemical and biological properties. This uniqueness makes it valuable for specific applications where other compounds may not be as effective .
Eigenschaften
Molekularformel |
C7H16ClNO |
|---|---|
Molekulargewicht |
165.66 g/mol |
IUPAC-Name |
(3R)-3-methoxyazepane;hydrochloride |
InChI |
InChI=1S/C7H15NO.ClH/c1-9-7-4-2-3-5-8-6-7;/h7-8H,2-6H2,1H3;1H/t7-;/m1./s1 |
InChI-Schlüssel |
VMXQAPPEMPGBCX-OGFXRTJISA-N |
Isomerische SMILES |
CO[C@@H]1CCCCNC1.Cl |
Kanonische SMILES |
COC1CCCCNC1.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Methoxy-4-[[4-(trifluoromethyl)phenyl]amino]cyclobut-3-ene-1,2-dione](/img/structure/B12831224.png)
![N-[5-Chloro-6-Methyl-2-(4-Pyridinyl)-4-Pyrimidinyl]-N'-[4-(Trifluoromethyl)-2-Pyridinyl]-1,2-Ethanediamine](/img/structure/B12831228.png)
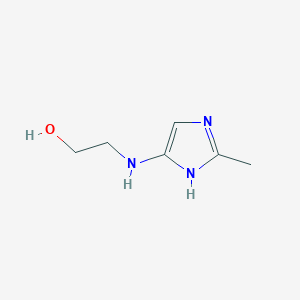

![({[(2-Chloro-2-oxoethyl)thio]methyl}thio)acetyl chloride](/img/structure/B12831253.png)
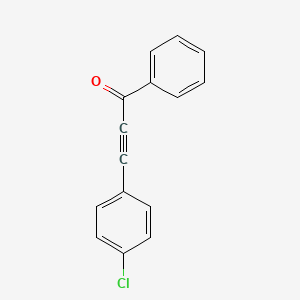
![1-(1H-pyrrolo[3,2-b]pyridin-6-yl)ethan-1-one](/img/structure/B12831275.png)



